molecular formula C7H5ClO4 B2965640 4-Chloro-2,3-dihydroxybenzoic acid CAS No. 27864-01-3

4-Chloro-2,3-dihydroxybenzoic acid

Cat. No.: B2965640
CAS No.: 27864-01-3
M. Wt: 188.56
InChI Key: CHFPLDURVJAORT-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and two hydroxyl groups at the 2- and 3-positions on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dihydroxybenzoic acid typically involves the chlorination of 2,3-dihydroxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of side reactions and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-chloro-2,3-benzoquinone.

    Reduction: Formation of 4-chloro-2,3-dihydroxycyclohexanone.

    Substitution: Formation of 4-substituted-2,3-dihydroxybenzoic acid derivatives.

Scientific Research Applications

4-Chloro-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzoic acid: Lacks the chlorine atom, making it less lipophilic.

    4-Chlorobenzoic acid: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.

    3,4-Dihydroxybenzoic acid: Different hydroxyl group positions, leading to different reactivity.

Uniqueness

4-Chloro-2,3-dihydroxybenzoic acid is unique due to the combination of its chlorine atom and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2,3-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPLDURVJAORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27864-01-3
Record name 4-chloro-2,3-dihydroxybenzoic acid
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